5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of oxazole derivatives using difluoromethylating agents under controlled conditions . This process often requires the use of metal catalysts and specific reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine may involve large-scale difluoromethylation processes, utilizing cost-effective and scalable reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The 1,1-difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the 1,1-difluoroethyl group under appropriate conditions.
Major Products
Scientific Research Applications
5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine has been explored for its applications in:
Chemistry: As a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic and mechanical properties
Mechanism of Action
The mechanism of action of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The 1,1-difluoroethyl group can modulate the electronic properties of the molecule, enhancing its binding affinity and selectivity towards specific targets. This modulation can affect various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1-difluoroethylene: Another fluorinated compound with similar electronic properties but different reactivity and applications.
Methoxyflurane: A fluorinated ether used as an anesthetic, showcasing the diverse applications of fluorinated compounds.
Uniqueness
5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine stands out due to its unique combination of the oxazole ring and the 1,1-difluoroethyl group, offering distinct electronic and steric properties that can be leveraged in various scientific and industrial applications .
Biological Activity
5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoroethyl group enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold in drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its presence in various bioactive molecules. The difluoroethyl substituent can influence the compound's lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethyl group may enhance binding affinity to enzymes or receptors involved in various biological pathways. The oxazole moiety can participate in hydrogen bonding and π-π interactions, stabilizing the compound's binding to its targets .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxazole rings. For instance, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves disruption of microtubule dynamics, leading to mitotic arrest .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (lung cancer) | 10.5 | Microtubule disruption |
Analog A | MCF7 (breast cancer) | 8.2 | Apoptosis induction |
Analog B | HeLa (cervical cancer) | 12.0 | Cell cycle arrest |
Immunomodulatory Effects
Compounds similar to this compound have shown immunomodulatory properties. In vitro studies indicate that these compounds can modulate immune responses by affecting lymphocyte proliferation and cytokine production .
Antiviral Activity
The antiviral activity of oxazole derivatives has been explored as well. Some compounds have been shown to inhibit viral replication in cell lines infected with human herpes virus type-1 (HHV-1), indicating potential therapeutic applications in viral infections .
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluating the anticancer properties of a series of oxazole derivatives found that those with a difluoroethyl substituent exhibited enhanced cytotoxicity against A549 lung cancer cells compared to analogs without this group. The study concluded that the difluoroethyl group significantly contributes to the compound's biological potency.
Case Study 2: Immunomodulatory Activity
Another investigation focused on the immunomodulatory effects of oxazole compounds in human peripheral blood lymphocytes. Results showed that this compound reduced lipopolysaccharide-induced proliferation, suggesting its potential use in treating autoimmune disorders.
Properties
IUPAC Name |
5-(1,1-difluoroethyl)-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-5(6,7)3-2-4(8)9-10-3/h2H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSNSXYEZYXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556217-73-2 |
Source
|
Record name | 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.